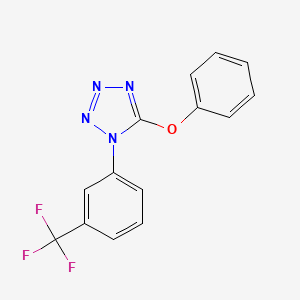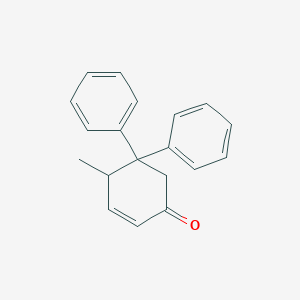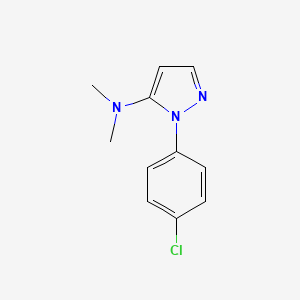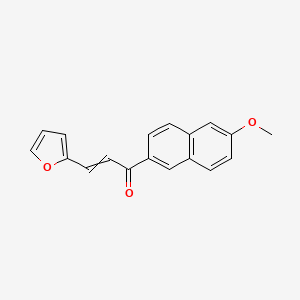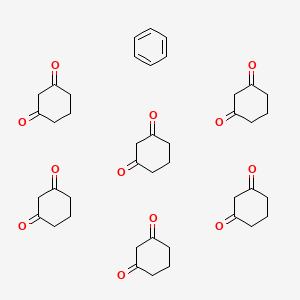![molecular formula C20H25NO B14344249 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline CAS No. 92003-04-8](/img/structure/B14344249.png)
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is an organic compound that belongs to the class of substituted anilines This compound features a benzene ring substituted with an ethoxy group and a vinyl group, along with a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with N,N-diethylaniline in the presence of a base such as potassium carbonate. The reaction typically proceeds via a condensation mechanism, forming the desired product through the formation of a carbon-carbon double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-methoxyphenyl)ethenyl]-N,N-diethylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diisopropylaniline
Uniqueness
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
92003-04-8 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H25NO/c1-4-21(5-2)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22-6-3/h7-16H,4-6H2,1-3H3 |
Clé InChI |
ZTSKSTCVQISBMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


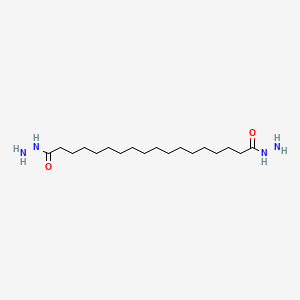
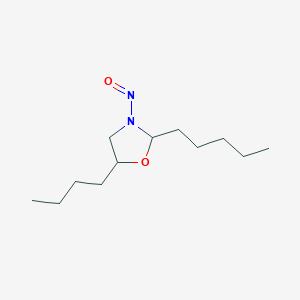
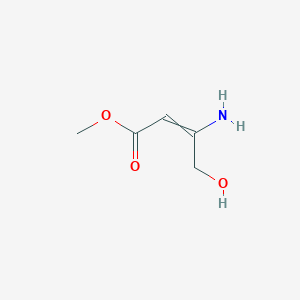
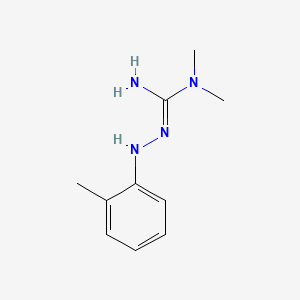
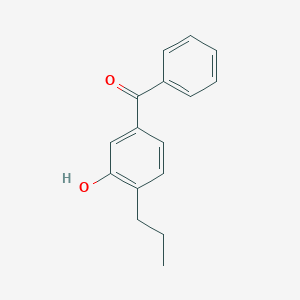
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
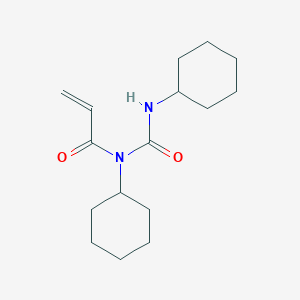
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
